

Spectroscopic Data for the Structural Elucidation of Podocarpusflavone A: A Technical Guide

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Compound of Interest

Compound Name: *Podocarpus flavanone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of podocarpusflavone A, a biflavonoid with significant biological activities. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes a key workflow for its isolation and characterization.

Spectroscopic Data of Podocarpusflavone A

The structural identity of podocarpusflavone A is unequivocally confirmed through the combined use of ^1H NMR, ^{13}C NMR, and mass spectrometry. These techniques provide a detailed fingerprint of the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of podocarpusflavone A, recorded in pyridine-d₅, reveal the characteristic signals of a C-C linked biflavonoid structure. The data presented below is derived from the analysis of podocarpusflavone A isolated from *Podocarpus nakaii*[1].

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Podocarpusflavone A (Pyridine-d₅)[1]

Position	δ C (ppm)	δ H (ppm, J in Hz)
Flavone I		
2	164.0	
3	103.1	6.85 (s)
4	182.4	
5	162.2	
6	99.4	6.42 (d, 2.0)
7	164.9	
8	105.5	6.81 (d, 2.0)
9	158.2	
10	104.9	
1'	128.9	
2'	129.1	7.55 (d, 8.8)
3'	115.0	6.88 (d, 8.8)
4'	161.8	
5'	115.0	6.88 (d, 8.8)
6'	129.1	7.55 (d, 8.8)
Flavone II		
2"	164.0	
3"	103.1	6.85 (s)
4"	182.4	
5"	162.2	
6"	99.4	6.42 (d, 2.0)
7"	164.9	

8"	121.9	
9"	155.8	
10"	104.9	
1""	122.9	
2""	132.8	8.21 (d, 2.2)
3""	114.7	
4""	161.0	
5""	116.3	7.11 (d, 8.6)
6""	129.1	7.96 (dd, 8.6, 2.2)
OMe	55.2	3.59 (s)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of podocarpusflavone A.

- Molecular Formula: $C_{31}H_{20}O_{10}$
- Molecular Weight: 552.49 g/mol
- High-Resolution MS (ESI+): A protonated molecule is observed at m/z 553.11293 ($[M+H]^+$).

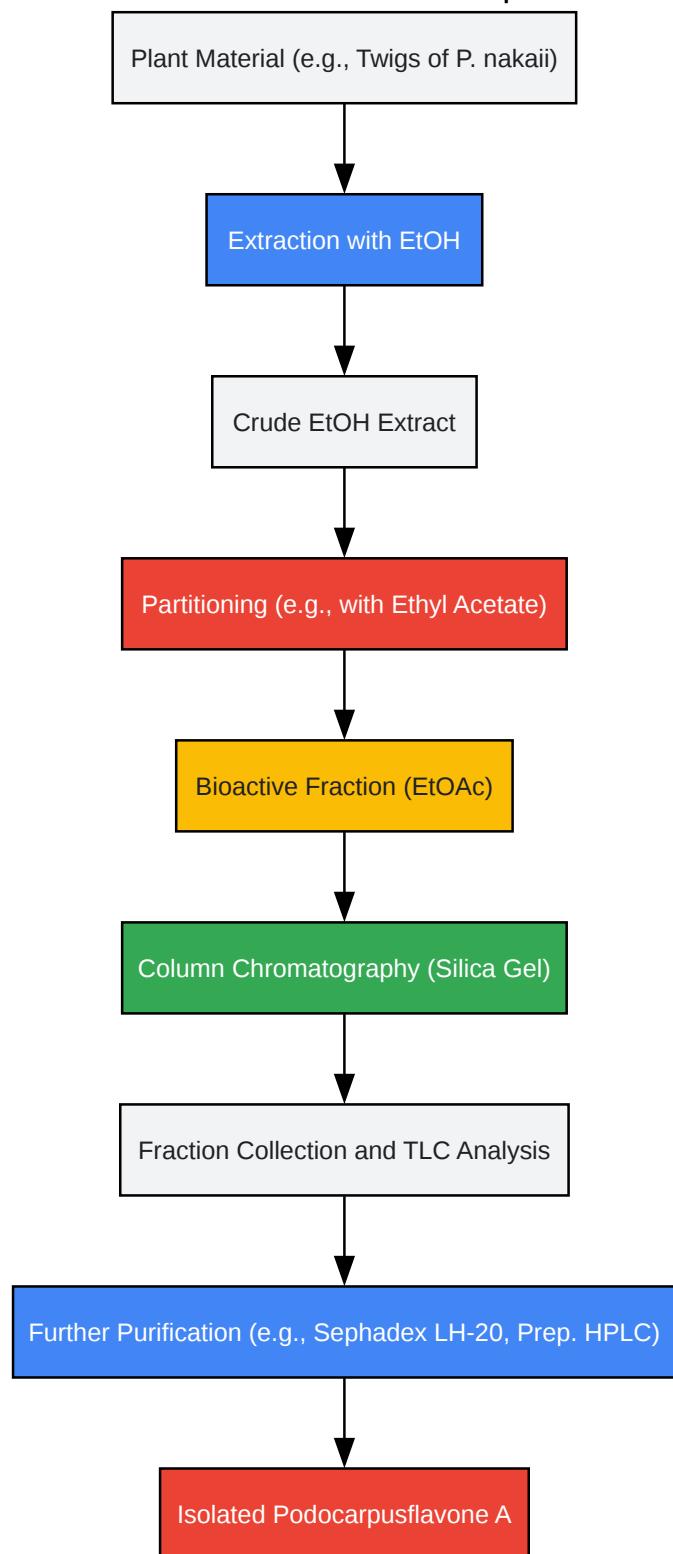
Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of podocarpusflavone A, based on common practices for flavonoid characterization.

Isolation of Podocarpusflavone A

A typical workflow for the isolation of podocarpusflavone A from a plant source, such as the twigs of *P. nakaii*, is outlined below.

Workflow for Isolation of Podocarpusflavone A

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Isolation Workflow

- Extraction: Dried and powdered plant material is extracted with ethanol (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. Bioactivity-guided fractionation often points to the EtOAc fraction for containing biflavonoids.
- Chromatography: The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the compound of interest are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure podocarpusflavone A.

NMR Spectroscopic Analysis

- Sample Preparation: Approximately 5-10 mg of purified podocarpusflavone A is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard.
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.
- ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.
- 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

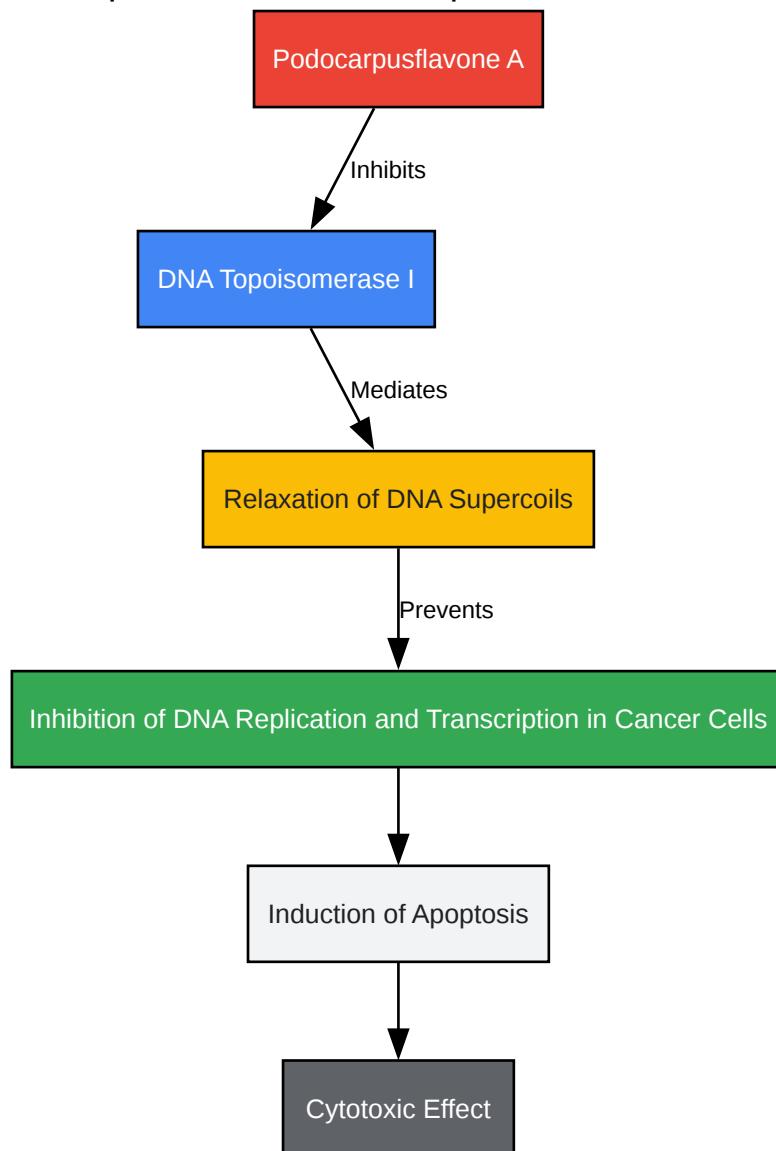
Mass Spectrometric Analysis

- Sample Preparation: A dilute solution of podocarpusflavone A is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution and accuracy of the instrument allow for the determination of the elemental composition of the parent ion.
- Tandem MS (MS/MS): To gain further structural information, the parent ion ($[M+H]^+$) can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides insights into the connectivity of the molecule.

Biological Activity Context: Topoisomerase I Inhibition

Podocarpusflavone A has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines. One of its mechanisms of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription^[1]. The logical relationship of this inhibitory action is depicted below.

Podocarpusflavone A as a Topoisomerase I Inhibitor

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Topoisomerase I Inhibition

This guide provides foundational spectroscopic data and standardized protocols that are crucial for the accurate identification and further investigation of podocarpusflavone A in research and drug development settings.

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References

- 1. Naturally Occurring Cytotoxic [3' → 8"]-Biflavonoids from *Podocarpus nakaii* - PMC [pmc.ncbi.nlm.nih.gov]
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